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molecular formula C7H13N3O B1461971 hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one CAS No. 929047-73-4

hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

Cat. No. B1461971
M. Wt: 155.2 g/mol
InChI Key: UUUPNGVYOIXAAC-UHFFFAOYSA-N
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Patent
US08097618B2

Procedure details

To a solution of 1-(1,1-dimethylethyl) 3-ethyl 4-[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]-1,3-piperazinedicarboxylate (D77, 2.492 g, 6.21 mmol) in dichloromethane (30 mL) kept at 0° C. was added TFA (10 mL) dropwise. The solution was kept at 0° C. for 2 h, and then at room temperature for 6 h. The deprotected product was isolated by SCX and the resulting solution was evaporated at 50° C. to induce cyclization. The target product was purified by reverse phase chromatography (Oasis HLB 6 g×4 columns, eluted with water), obtaining 372 mg of the title compound.
Name
1-(1,1-dimethylethyl) 3-ethyl 4-[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]-1,3-piperazinedicarboxylate
Quantity
2.492 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(OC([NH:8][CH2:9][CH2:10][N:11]1[CH2:16][CH2:15][N:14](C(OC(C)(C)C)=O)[CH2:13][CH:12]1[C:24]([O:26]CC)=O)=O)(C)C.C(O)(C(F)(F)F)=O>ClCCl>[C:24]1(=[O:26])[NH:8][CH2:9][CH2:10][N:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH:12]12

Inputs

Step One
Name
1-(1,1-dimethylethyl) 3-ethyl 4-[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]-1,3-piperazinedicarboxylate
Quantity
2.492 g
Type
reactant
Smiles
CC(C)(C)OC(=O)NCCN1C(CN(CC1)C(=O)OC(C)(C)C)C(=O)OCC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at 0° C.
WAIT
Type
WAIT
Details
at room temperature for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The deprotected product was isolated by SCX
CUSTOM
Type
CUSTOM
Details
the resulting solution was evaporated at 50° C.
CUSTOM
Type
CUSTOM
Details
The target product was purified by reverse phase chromatography (Oasis HLB 6 g×4 columns, eluted with water)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(C2N(CCN1)CCNC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 372 mg
YIELD: CALCULATEDPERCENTYIELD 38.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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